

# The Pharmacopeial Status of Theophylline Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Theophylline EP impurity C |           |
| Cat. No.:            | B195704                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial status of Theophylline Impurity C, also known as Theophylline Related Compound C, in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). This document details the acceptance criteria, analytical procedures, and structural information for this specified impurity, presenting the data in a clear and accessible format for pharmaceutical professionals.

## Introduction to Theophylline and its Impurities

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The control of impurities in active pharmaceutical ingredients (APIs) like theophylline is a critical aspect of drug quality, safety, and efficacy. Pharmacopeias provide the official standards for ensuring the quality of medicines and their ingredients. Theophylline Impurity C is a specified impurity in major pharmacopeias, and its control is mandatory for compliance.

Theophylline Impurity C Chemical Profile:



| Parameter         | Information                                                                           |
|-------------------|---------------------------------------------------------------------------------------|
| Chemical Name     | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[1][2][3] |
| Synonyms          | Theophylline Related Compound C (USP), Theophylline EP Impurity C                     |
| CAS Number        | 7597-60-6[1][2][3]                                                                    |
| Molecular Formula | C7H10N4O3[1][2][3]                                                                    |
| Molecular Weight  | 198.18 g/mol [2][3]                                                                   |

## **Pharmacopeial Status and Acceptance Criteria**

Theophylline Impurity C is controlled in the USP, EP, and BP with specific acceptance criteria outlined in the respective monographs for Theophylline.

## **United States Pharmacopeia (USP)**

In the United States Pharmacopeia, Theophylline Impurity C is referred to as Theophylline Related Compound C. The USP monograph for "Theophylline, Anhydrous" sets a specific limit for this impurity.

Table 1: USP Acceptance Criteria for Theophylline Related Compound C

| Pharmacopeia | Monograph                  | Impurity Name                      | Acceptance<br>Criteria |
|--------------|----------------------------|------------------------------------|------------------------|
| USP          | Theophylline,<br>Anhydrous | Theophylline Related<br>Compound C | Not more than 0.10%    |

## European Pharmacopoeia (EP) and British Pharmacopoeia (BP)

The European Pharmacopoeia (EP) monograph for "Theophylline" has been harmonized with the British Pharmacopoeia (BP). Therefore, the requirements for impurities are identical in both



pharmacopeias. The EP specifies a limit for Impurity C as part of a group of specified impurities.

Table 2: EP/BP Acceptance Criteria for Theophylline Impurity C

| Pharmacopeia | Monograph    | Impurity Name | Acceptance<br>Criteria                                                                                                                                                                                        |
|--------------|--------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| EP / BP      | Theophylline | Impurity C    | For each of the specified impurities (A, B, C, D), the area of the corresponding peak is not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.1%).[4] |

## **Experimental Protocols for Impurity Determination**

The pharmacopeias provide detailed analytical procedures for the identification and quantification of related substances in Theophylline, including Impurity C. The liquid chromatography method is the standard approach.

## **Liquid Chromatography Method (EP/BP)**

The following method is described in the European Pharmacopoeia for the determination of related substances in Theophylline.[4]

Test for Related Substances:

- · Method: Liquid chromatography (LC).
- Test Solution: Dissolve 40.0 mg of the substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.



- Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase.
   Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to a 0.1% solution).
- Reference Solution (b) (for system suitability): Dissolve 10 mg of theobromine CRS in the
  mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase.
   Dilute 5 mL of this solution to 50 mL with the mobile phase.

#### **Chromatographic Conditions:**

| Parameter        | Specification                                                                                                                                                       |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column           | Size: I = 0.25 m, $\emptyset$ = 4.0 mmStationary phase: octadecylsilyl silica gel for chromatography R (7 $\mu$ m)                                                  |
| Mobile Phase     | Mix 7 volumes of acetonitrile for<br>chromatography R and 93 volumes of a 1.36 g/L<br>solution of sodium acetate R containing 5.0<br>mL/L of glacial acetic acid R. |
| Flow Rate        | 2.0 mL/min                                                                                                                                                          |
| Detection        | Spectrophotometer at 272 nm                                                                                                                                         |
| Injection Volume | 20 μL                                                                                                                                                               |
| Run Time         | 3.5 times the retention time of theophylline                                                                                                                        |

#### System Suitability:

• Resolution: Minimum 2.0 between the peaks due to the obromine and the ophylline in the chromatogram obtained with reference solution (b).

Relative Retention Times (with reference to the ophylline, retention time = about 6 min):



| Impurity   | Relative Retention Time |
|------------|-------------------------|
| Impurity C | about 0.3               |
| Impurity B | about 0.4               |
| Impurity D | about 0.5               |
| Impurity A | about 2.5               |

## Visualizations Chemical Structure of Theophylline Impurity C

Caption: Chemical Structure of Theophylline Impurity C.

## **Analytical Workflow for Impurity C Control**





Click to download full resolution via product page

Caption: Analytical Workflow for Theophylline Impurity C Control.



### Conclusion

The control of Theophylline Impurity C is a key requirement for ensuring the quality of Theophylline API as per the standards of the USP, EP, and BP. The acceptance criteria are clearly defined in the respective pharmacopeial monographs, with a limit of 0.10% in the USP and a comparative limit of 0.1% in the EP and BP. The harmonized liquid chromatography method provides a robust and reliable approach for the detection and quantification of this impurity. Adherence to these pharmacopeial standards is essential for regulatory compliance and for ensuring the safety and efficacy of the final drug product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Theophylline Imp. C (EP)/Caffeine Imp. B (EP) Analytica Chemie [analyticachemie.in]
- 2. Assay of theophylline tablets according to the USP method | Metrohm [metrohm.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. drugfuture.com [drugfuture.com]
- To cite this document: BenchChem. [The Pharmacopeial Status of Theophylline Impurity C: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b195704#pharmacopeial-status-of-theophylline-ep-impurity-c-usp-ep-bp]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com